molecular formula C10H5BrFNO2 B13693960 7-Bromo-6-fluoroquinoline-3-carboxylic Acid

7-Bromo-6-fluoroquinoline-3-carboxylic Acid

Cat. No.: B13693960
M. Wt: 270.05 g/mol
InChI Key: BCCVGBWIPMRJKX-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoroquinoline-3-carboxylic acid is a heterocyclic aromatic compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoroquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly common to minimize environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-6-fluoroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

  • 7-Fluoroquinoline-3-carboxylic acid
  • 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester
  • 6-Fluoroquinoline-3-carboxylic acid

Comparison: Compared to these similar compounds, 7-Bromo-6-fluoroquinoline-3-carboxylic acid exhibits unique properties due to the presence of both bromine and fluorine atoms. This dual substitution enhances its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H5BrFNO2

Molecular Weight

270.05 g/mol

IUPAC Name

7-bromo-6-fluoroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5BrFNO2/c11-7-3-9-5(2-8(7)12)1-6(4-13-9)10(14)15/h1-4H,(H,14,15)

InChI Key

BCCVGBWIPMRJKX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1C(=O)O)Br)F

Origin of Product

United States

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